
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group and the hydroxyl group at the 6th position makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation at the 6th Position: The hydroxyl group can be introduced through selective oxidation or hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the tetrahydroisoquinoline core.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deprotected or modified tetrahydroisoquinoline derivatives.
Substitution: Formation of tosylates or mesylates.
Scientific Research Applications
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The hydroxyl group at the 6th position may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the Boc protecting group and hydroxyl group.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the Boc protecting group.
2-Boc-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.
Uniqueness
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both the Boc protecting group and the hydroxyl group at the 6th position. This combination provides versatility in synthetic applications and potential biological activities.
Properties
CAS No. |
1638765-20-4 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-8-11-10-12(18)6-7-13(11)16(17,4)5/h6-7,10,18H,8-9H2,1-5H3 |
InChI Key |
HJRVKJMAOHLICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



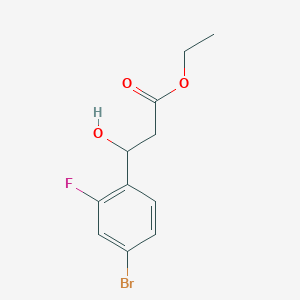
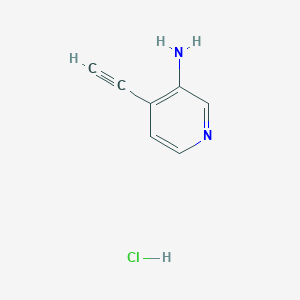
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
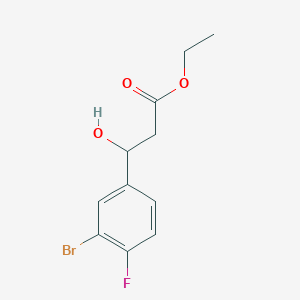
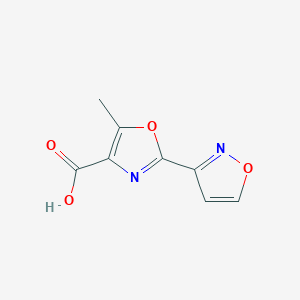
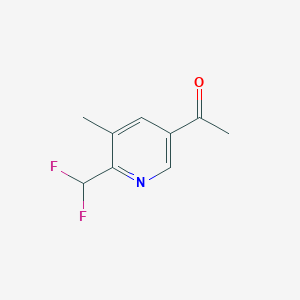
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
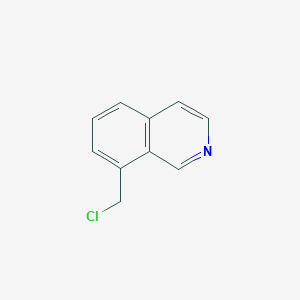
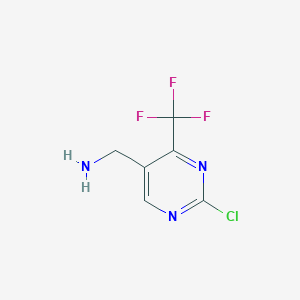

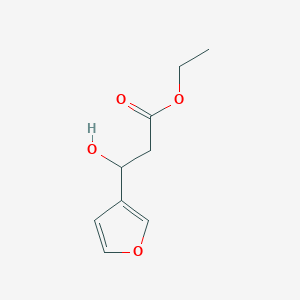
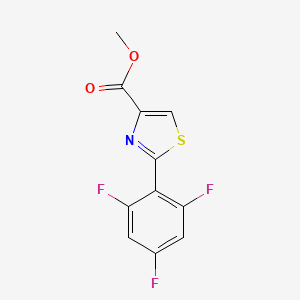
![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)
